

Physicochemical Properties of Flupyrimin: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Flupyrimin
CAS No.:	1363400-41-2
Cat. No.:	B15616513

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Introduction

Flupyrimin is a novel insecticide developed by Meiji Seika Pharma that acts as an antagonist of the nicotinic acetylcholine receptor (nAChR) in insects.[1][2] Its unique mode of action and favorable safety profile, particularly concerning pollinators, make it a significant compound in the field of pest management.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **Flupyrimin**, details the experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams.

Physicochemical Data

A summary of the key physicochemical properties of **Flupyrimin** is presented below. These parameters are crucial for understanding its environmental fate, bioavailability, and formulation development.

Property	Value	Reference
IUPAC Name	(E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide	[1]
CAS Number	1689566-03-7	[1]
Molecular Formula	C ₁₃ H ₉ ClF ₃ N ₃ O	[1]
Molecular Weight	315.68 g/mol	[1]
Appearance	White to off-white powder/solid	[3][4]
Melting Point	156.6 – 157.1 °C	[3][4]
Boiling Point	298 °C (Predicted: 386.8±52.0 °C)	[3][5]
Vapor Pressure	<2.2 × 10 ⁻⁵ Pa (at 25 °C)	[3][4]
Density	1.547 g/cm ³ (at 20 °C) (Predicted: 1.39±0.1 g/cm ³)	[3][5]
Water Solubility	167 mg/L (at 20 °C)	[3][4]
Partition Coefficient (n-octanol/water), log P	1.68 (at 25 °C)	[3]

Experimental Protocols

The determination of the physicochemical properties of a chemical substance like **Flupyrimin** is guided by internationally recognized standardized protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

The melting point of **Flupyrimin** is determined to identify the temperature at which it transitions from a solid to a liquid state. Several methods are available, including the capillary tube

method, hot-stage microscopy, and differential scanning calorimetry (DSC). For a crystalline solid like **Flupyrimin**, DSC is a common and accurate method.

- Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. An endothermic peak is observed at the melting point.
- Apparatus: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a data acquisition system.
- Procedure:
 - A small, accurately weighed sample of **Flupyrimin** (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed.
 - An empty sealed pan is used as a reference.
 - The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
 - The heat flow to the sample is monitored, and the onset and peak of the melting endotherm are recorded to determine the melting range and point.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances like **Flupyrimin** with a high boiling point, methods that can accommodate this are necessary. The dynamic method, which also allows for vapor pressure determination, is suitable.

- Principle: The boiling point is determined by measuring the temperature at which the substance boils while being heated under a controlled pressure.
- Apparatus: A boiling flask, a heating mantle, a condenser, a thermometer or thermocouple, and a pressure measurement device.
- Procedure:
 - The **Flupyrimin** sample is placed in the boiling flask.

- The pressure in the apparatus is set to a specific value (e.g., atmospheric pressure).
- The sample is heated, and the temperature is recorded continuously.
- The boiling point is the temperature at which boiling is observed to be stable and the temperature reading remains constant.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. For compounds with low volatility like **Flupyrimin**, sensitive methods are required. The gas saturation method is appropriate for determining low vapor pressures.

- Principle: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of vaporized substance is then determined, and the vapor pressure is calculated.
- Apparatus: A gas flow control system, a saturation chamber containing the test substance, a trapping system to collect the vapor, and an analytical instrument (e.g., gas chromatography) to quantify the trapped substance.
- Procedure:
 - A known amount of **Flupyrimin** is placed in the saturation chamber, which is maintained at a constant temperature.
 - A controlled flow of an inert gas (e.g., nitrogen) is passed through the chamber for a specific duration.
 - The vaporized **Flupyrimin** is collected in a suitable trap (e.g., a sorbent tube).
 - The amount of **Flupyrimin** in the trap is quantified analytically.
 - The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental distribution of a pesticide. The flask method is suitable for substances with solubilities in the range of **Flupyrimin**.

- Principle: An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.
- Apparatus: A constant temperature bath with a shaker, flasks with stoppers, and an analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC) for concentration measurement.
- Procedure:
 - An amount of **Flupyrimin** in excess of its expected solubility is added to a flask containing a known volume of water.
 - The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).
 - The mixture is then allowed to stand to allow the undissolved solid to settle.
 - A sample of the clear aqueous phase is taken, and if necessary, centrifuged or filtered to remove any suspended particles.
 - The concentration of **Flupyrimin** in the aqueous sample is determined using a suitable analytical method like HPLC.

Partition Coefficient (n-octanol/water) (OECD Guideline 107/117)

The n-octanol/water partition coefficient ($\log P$) is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential. The Shake Flask Method (OECD 107) or the HPLC Method (OECD 117) can be used.

- Principle (Shake Flask Method): The test substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken to allow for partitioning between the two phases. The

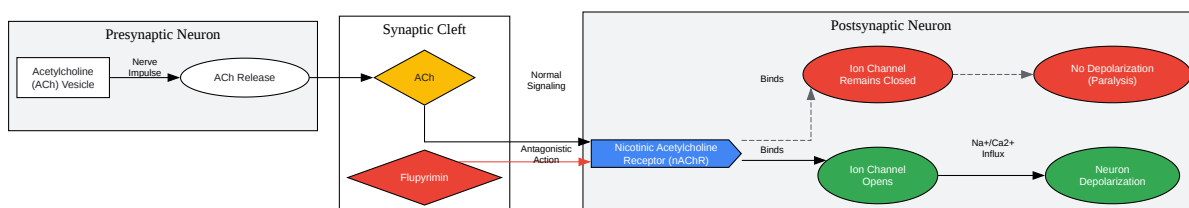
concentrations of the substance in each phase are then measured at equilibrium.

- Apparatus (Shake Flask Method): A constant temperature shaker, separatory funnels or centrifuge tubes, and an analytical instrument for concentration determination.
- Procedure (Shake Flask Method):
 - A solution of **Flupyrimin** is prepared in either n-octanol or water.
 - This solution is mixed with the other solvent in a separatory funnel at a defined volume ratio.
 - The funnel is shaken vigorously for a set period and then allowed to stand for phase separation, often aided by centrifugation.
 - Samples are taken from both the n-octanol and water layers.
 - The concentration of **Flupyrimin** in each phase is determined analytically.
 - The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of P (log P) is then reported.
- Principle (HPLC Method): The retention time of the test substance on a reverse-phase HPLC column is correlated with the known log P values of a series of reference compounds.
- Apparatus (HPLC Method): An HPLC system with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV-Vis).
- Procedure (HPLC Method):
 - A calibration curve is generated by injecting a series of standard compounds with known log P values and recording their retention times.
 - A solution of **Flupyrimin** is then injected under the same chromatographic conditions.
 - The retention time of **Flupyrimin** is measured.
 - The log P of **Flupyrimin** is determined by interpolation from the calibration curve.

Signaling Pathway and Experimental Workflow

Mechanism of Action: nAChR Antagonism

Flupyrimin acts as a competitive antagonist at the insect nicotinic acetylcholine receptor (nAChR).[1][2] In the insect central nervous system, acetylcholine is a major excitatory neurotransmitter. When acetylcholine binds to nAChRs on the postsynaptic membrane, it causes the ion channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the neuron, which propagates the nerve impulse. **Flupyrimin** competes with acetylcholine for the same binding site on the receptor. By binding to the receptor, **Flupyrimin** prevents acetylcholine from binding and activating the channel. This blockage of the nAChR inhibits the excitatory signaling, leading to paralysis and death of the insect.[2][6]

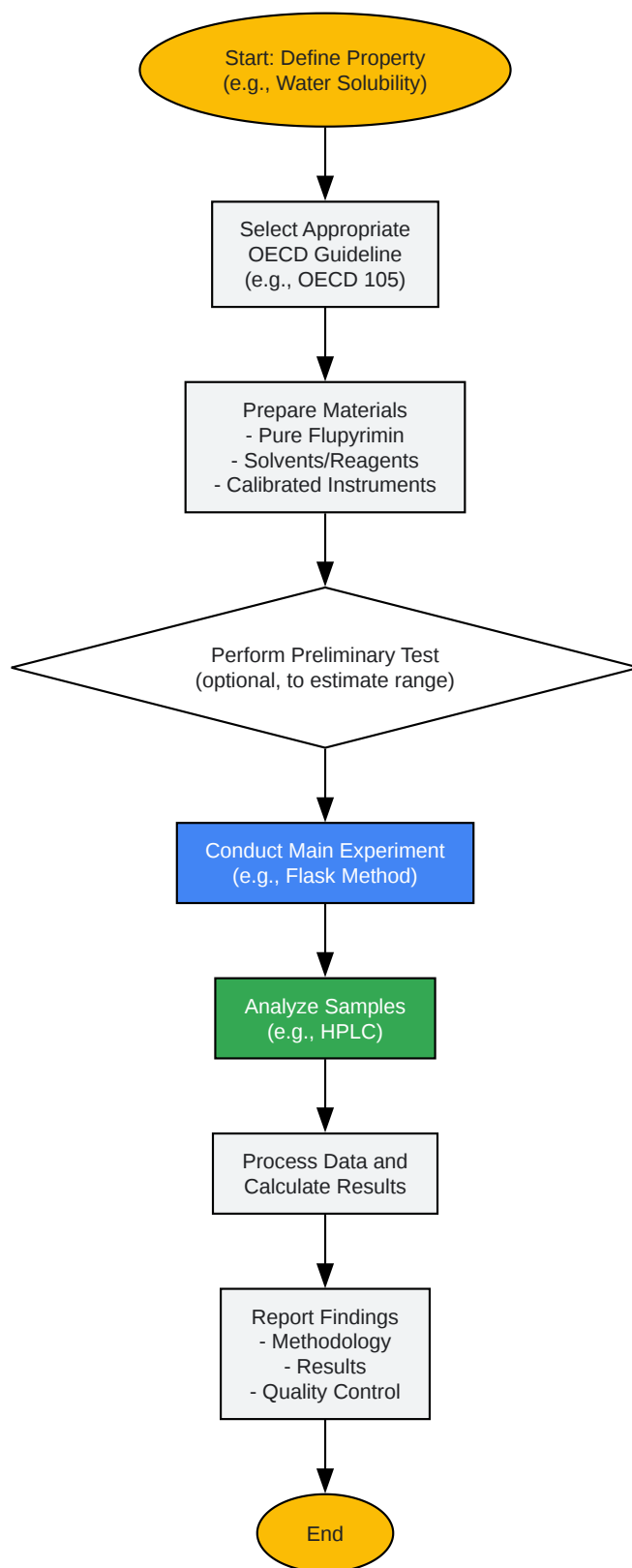


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Caption: Mechanism of action of **Flupyrimin** as a nAChR antagonist.

Generic Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for determining a physicochemical property of a substance like **Flupyrimin**, based on OECD guidelines.



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Caption: Generalized workflow for physicochemical property determination.

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